molecular formula C4H2FNO2S B12994172 4-Fluorothiazole-2-carboxylic acid CAS No. 1211524-39-8

4-Fluorothiazole-2-carboxylic acid

Cat. No.: B12994172
CAS No.: 1211524-39-8
M. Wt: 147.13 g/mol
InChI Key: JMIBOPXVBJETBU-UHFFFAOYSA-N
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Description

4-Fluorothiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorothiazole-2-carboxylic acid typically involves the incorporation of a fluorine atom into the thiazole ring. One common method includes the nucleophilic substitution of a chlorine atom in a precursor compound with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorothiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorothiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluorothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit or modulate enzyme activity, disrupt microbial cell membranes, or interfere with nucleic acid synthesis. The exact mechanism can vary depending on the specific application and target organism .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)thiazole-2-carboxylic acid
  • 4-(4-Bromophenyl)thiazole-2-carboxylic acid
  • 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Comparison: 4-Fluorothiazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the fluorine-substituted compound often exhibits different pharmacokinetic properties, such as increased metabolic stability and altered binding affinity to biological targets .

Properties

CAS No.

1211524-39-8

Molecular Formula

C4H2FNO2S

Molecular Weight

147.13 g/mol

IUPAC Name

4-fluoro-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C4H2FNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)

InChI Key

JMIBOPXVBJETBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(=O)O)F

Origin of Product

United States

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